molecular formula C13H21NO2 B3029206 1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol CAS No. 5790-46-5

1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol

Cat. No.: B3029206
CAS No.: 5790-46-5
M. Wt: 223.31 g/mol
InChI Key: MJXGIIVJTPVZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, showing antimicrobial and antiradical activity against various human pathogens and exhibiting antioxidant properties. This application indicates its potential in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).

Plant Growth Retardant Potential

  • Derivatives of this compound have been explored for their plant growth retardant potential. For example, certain salts synthesized from it have been found to inhibit seedling growth and adventitious root formation in plant models, suggesting its use in agriculture and horticulture (Sharma et al., 2008).

Metal-Free and Metallophthalocyanines Synthesis

  • In the field of material science, the compound has been used in synthesizing new metal-free and metallophthalocyanines. These compounds have potential applications in dyeing, as well as in the fabrication of optoelectronic devices due to their aggregation behaviors and spectroscopic properties (Acar et al., 2012).

Microbial Biotransformation

  • It has been used in microbial biotransformation processes, where the fungal microorganism Cunninghamella echinulata was utilized to modify the compound, leading to the formation of a product with potential pharmaceutical applications (Pasutto et al., 1987).

Synthesis of Beta-Blockers

  • The compound plays a role in the synthesis of beta-blockers, which are crucial in the treatment of cardiovascular diseases. It has been involved in the synthesis and study of various beta-blockers, examining their adrenergic blocking activity and receptor binding affinities (Jindal et al., 2003).

Fluorescent Markers Development

  • It has been utilized in the development of fluorescent biomarkers, especially in the context of biodiesel quality control. This application involves assessing the toxic effects of these markers on different biological models, highlighting its potential in environmental sciences (Pelizaro et al., 2019).

Properties

IUPAC Name

1-(4-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXGIIVJTPVZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CNC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385641
Record name 1-(4-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5790-46-5
Record name 1-(4-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(1-Methylethyl)amino]-3-(4-methylphenoxy)-2-propanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Q6TEJ7YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.